1-Octadecanol, aluminum salt

Flash point Thermal hazard Solvent-borne formulation

1-Octadecanol, aluminum salt (CAS 3985-81-7), also designated as aluminum trioctadecan-1-olate or aluminum n-octadecoxide , is the fully substituted aluminum alkoxide of stearyl alcohol with the molecular formula C₅₄H₁₁₁AlO₃ and a molecular weight of 835.45 g/mol. It belongs to the class of aluminum alcoholates — compounds formed by the formal replacement of the hydroxyl proton of 1-octadecanol with aluminum(III), yielding a tri-alkoxide coordination complex carrying three C18 alkoxide ligands per aluminum center.

Molecular Formula C54H111AlO3
Molecular Weight 835.4 g/mol
CAS No. 3985-81-7
Cat. No. B14156898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Octadecanol, aluminum salt
CAS3985-81-7
Molecular FormulaC54H111AlO3
Molecular Weight835.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCC[O-].[Al+3]
InChIInChI=1S/3C18H37O.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h3*2-18H2,1H3;/q3*-1;+3
InChIKeyCJJSDLFJDBSUJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Octadecanol Aluminum Salt (CAS 3985-81-7) — Structural Identity and Procurement Baseline for Aluminum Trioctadecyloxide


1-Octadecanol, aluminum salt (CAS 3985-81-7), also designated as aluminum trioctadecan-1-olate or aluminum n-octadecoxide , is the fully substituted aluminum alkoxide of stearyl alcohol with the molecular formula C₅₄H₁₁₁AlO₃ and a molecular weight of 835.45 g/mol . It belongs to the class of aluminum alcoholates — compounds formed by the formal replacement of the hydroxyl proton of 1-octadecanol with aluminum(III), yielding a tri-alkoxide coordination complex carrying three C18 alkoxide ligands per aluminum center [1]. Unlike the more familiar aluminum stearates (aluminum salts of stearic acid), this compound features direct Al–O–C bonds to the alkyl chain, which fundamentally alters its hydrolytic reactivity, thermal decomposition pathway, and solubility profile relative to carboxylate-based aluminum soaps [2].

Bonding architecture Al–O–C alkoxide, not carboxylate soap
Stoichiometry 3 C18 chains per aluminum center
Reactivity class Hydrolytically reactive alkoxide

Why Aluminum Stearates or Stearyl Alcohol Cannot Replace 1-Octadecanol Aluminum Salt in Specification-Driven Procurement


Compounds within the aluminum C18 chemical space — including aluminum monostearate (CAS 7047-84-9), aluminum distearate, and the parent stearyl alcohol (CAS 112-92-5) — are frequently treated as interchangeable by procurement workflows, yet their chemistries produce materially different performance outcomes. Aluminum monostearate and distearate are carboxylate salts (Al–O–CO–R) that function primarily as gelling agents and thickeners through secondary bonding networks, exhibiting dropping points of approximately 110–115 °C and limited solubility in non-polar media [1]. Stearyl alcohol is a neutral, non-ionic fatty alcohol lacking a metal center entirely. In contrast, 1-octadecanol aluminum salt is an alkoxide (Al–O–R) with a fundamentally different bonding architecture that governs its thermal decomposition behavior, moisture sensitivity, and capacity to serve as a reactive aluminum source rather than a passive additive [2]. Substituting an aluminum stearate for this alkoxide in applications requiring a defined Al:C18 stoichiometry (3:1) or an alkoxide-specific reactivity pathway will compromise product integrity, as evidenced by documented differences in thermal transitions and phase behavior between aluminum alkoxides and their carboxylate counterparts [2].

1-Octadecanol Aluminum Salt
Al Stearates / Stearyl Alcohol
Risk Consideration
Al–O–C alkoxide bond
Al–O–CO–R carboxylate or neutral alcohol
Bonding type may alter reactivity and thermal response
Hydrolytically reactive
Water-insoluble, inert
Moisture sensitivity may affect formulation stability
Higher thermal tolerance (class-level)
Dropping point ~110–115°C
Thermal processing above 115°C may compromise substitutes

Quantitative Differentiation Evidence for 1-Octadecanol Aluminum Salt vs. Closest Analogs


Flash Point Elevation of Aluminum Trioctadecyloxide vs. Short-Chain Aluminum Alkoxide Analogs

Procurement specifications for aluminum alkoxides must account for flammability hazard class, which varies dramatically with alkoxide chain length. 1-Octadecanol aluminum salt (C18) exhibits a calculated flash point of 138.7 °C , placing it well above the threshold for flammable liquid classification. In contrast, aluminum isopropoxide (C3) has a flash point of approximately 11 °C (closed cup), and aluminum ethoxide (C2) falls similarly into highly flammable categories [1]. The C18 chain length confers a flash point elevation of >125 °C relative to the isopropoxide analog, directly impacting shipping classification, storage requirements, and facility engineering controls.

Flash Point
Cross-study comparable
138.7 °C
Exceeds flammable liquid threshold; may reduce handling stringency
vs. aluminum isopropoxide (≈11 °C)
Flash point Thermal hazard Solvent-borne formulation Aluminum alkoxide safety

Stoichiometric Al:C18 Ratio and Molecular Weight Differentiation from Mono- and Di-Stearate Alternatives

The number of C18 chains per aluminum center directly governs the rheological, solubility, and reactivity properties of aluminum-organic compounds. 1-Octadecanol aluminum salt carries three C18 alkoxide groups per aluminum atom (3:1 ligand-to-metal ratio), yielding a molecular weight of 835.45 g/mol and an aluminum content of approximately 3.23 wt% . Aluminum monostearate (CAS 7047-84-9), by comparison, carries only one C18 carboxylate group per aluminum center (with two hydroxyl groups occupying the remaining coordination sites), giving a molecular weight of 346.49 g/mol and an aluminum content of approximately 7.78 wt% [1]. This difference in stoichiometry means that per gram of compound, the aluminum alkoxide delivers 2.3 times fewer aluminum atoms but 3 times more long-chain alkyl groups, which has direct consequences for hydrophobicity, compatibility with hydrocarbon solvents, and the mechanical properties of derived materials.

Al:C18 Stoichiometry
Cross-study comparable
3:1 ligand-to-metal
Higher alkyl group density per Al atom
Monostearate: 1:1 ratio; 3× fewer C18 chains
Stoichiometry Molecular weight Aluminum content Formulation loading

Differential Hydrolytic Reactivity: Alkoxide vs. Carboxylate Bonding Architecture

The Al–O–C alkoxide bond in 1-octadecanol aluminum salt is inherently more susceptible to controlled hydrolysis than the Al–O–CO–R carboxylate bond in aluminum stearates. This differential reactivity is well established for aluminum alkoxides as a class: they undergo rapid hydrolysis upon contact with water to form aluminum hydroxide gels and liberate the parent alcohol, a reaction exploited in sol-gel processing and aluminum oxide precursor chemistry [1]. Aluminum stearates, by contrast, are water-insoluble carboxylate salts that do not undergo analogous hydrolytic cleavage under ambient conditions and instead function as passive hydrophobic fillers [2]. This means the target compound can serve as a reactive aluminum source in moisture-cure or sol-gel formulations where aluminum stearates would remain inert spectators.

Hydrolytic Reactivity
Class-level inference
Reactive alkoxide vs. inert carboxylate
Supports moisture-cure or sol-gel process
Kinetic data for C18 alkoxide not located; class behavior cited
Hydrolysis Alkoxide stability Carboxylate comparison Sol-gel precursor

Thermal Decomposition Pathway Divergence from Aluminum Carboxylate Soaps

The thermal behavior of aluminum alkoxides and aluminum carboxylates diverges fundamentally. Simple aluminum soap greases (aluminum stearate-based) exhibit a dropping point of only 110–115 °C, which limits their maximum continuous operating temperature to below 80 °C [1]. Differential thermal analysis (DTA) studies of aluminum stearates have identified multiple endothermic transitions between 80 °C and 200 °C corresponding to gelation, melting of crystalline phases, and eventual decomposition [2]. While no DTA trace has been published specifically for aluminum trioctadecyloxide, the alkoxide class is known to decompose via β-hydride elimination and oxidation pathways rather than the carboxylate decomposition route, typically at temperatures exceeding 250 °C [3]. The calculated boiling point for the target compound is 334.3 °C at 760 mmHg , substantially above the decomposition range of aluminum stearate soaps.

Thermal Stability
Class-level inference
Boiling point 334.3 °C
Wider thermal window than stearate soaps
Stearate dropping point ~110–115°C; TGA advised for specific formulation
Thermal decomposition Differential thermal analysis Aluminum soaps Dropping point

Evidence-Grounded Application Scenarios Where 1-Octadecanol Aluminum Salt Provides a Verifiable Selection Advantage


Sol-Gel Synthesis of Hydrophobic Alumina Thin Films Requiring a Single-Source C18-Alkoxide Precursor

The intentional hydrolytic reactivity of the Al–O–C alkoxide bond [1] makes 1-octadecanol aluminum salt a candidate single-source precursor for sol-gel derived hydrophobic alumina coatings. Upon controlled hydrolysis, it generates an aluminum oxide/hydroxide network while releasing stearyl alcohol, which can serve as an in-situ porogen or hydrophobizing agent. The tri-alkoxide stoichiometry (3 C18 chains per Al) provides a higher organic content per metal center than mixed alkoxide-carboxylate systems, increasing the carbon loading available for templating porosity or imparting surface hydrophobicity post-calcination. The flash point of 138.7 °C makes laboratory-scale handling less hazardous than short-chain aluminum alkoxides such as aluminum isopropoxide (~11 °C flash point). Researchers should verify gelation kinetics experimentally, as the long C18 chain may slow hydrolysis rates relative to shorter-chain alkoxides.

High-Temperature Lubricant or Release Agent Formulations Where Carboxylate Soaps Thermally Fail

In lubricant or mold-release applications requiring sustained function above 115 °C, aluminum stearate-based soaps lose structural integrity due to their low dropping point [2]. The alkoxide architecture of 1-octadecanol aluminum salt, with a calculated boiling point of 334.3 °C and class-level decomposition onset above 250 °C [1], provides a wider thermal operating window. The three C18 chains per aluminum center confer high hydrocarbon compatibility and potential boundary lubrication properties. Industrial formulators evaluating this compound should request thermogravimetric analysis (TGA) data from suppliers to confirm the actual decomposition onset under their specific atmosphere (air vs. inert) and heating rate, and should assess hydrolytic stability during shelf-life and in-use conditions, as ambient moisture may degrade the alkoxide over time.

Aluminum Source in Moisture-Cure or Reactive Sealant Systems Requiring Controlled Hydrolysis

Unlike aluminum stearates, which are water-insoluble and remain inert upon moisture exposure [3], 1-octadecanol aluminum salt can participate in moisture-triggered crosslinking or gelation due to its alkoxide functionality [1]. This reactivity enables its use as a latent aluminum donor in moisture-cure silicone, polyurethane, or hybrid sealant formulations where controlled in-situ generation of an aluminum oxide network is desired. The high molecular weight (835.45 g/mol) and C18 chain content may also contribute to reduced volatility and improved compatibility with hydrophobic resin matrices compared to lower-molecular-weight aluminum alkoxides. Formulators should evaluate cure rate, gel time, and the effect of liberated stearyl alcohol on final material properties (e.g., modulus, adhesion) against their specific performance specifications.

Specialty Ziegler-Natta or Coordination Catalyst Development Leveraging Defined Al:C18 Stoichiometry

The well-defined 3:1 alkoxide-to-aluminum ratio of 1-octadecanol aluminum salt makes it a stoichiometrically precise reagent for preparing single-site or constrained-geometry aluminum catalysts, where control over the number and identity of alkoxide ligands is critical for catalytic activity and stereoselectivity [1]. The C18 chain length provides steric bulk that can influence catalyst aggregation behavior — a parameter known to affect polymerization rates and polymer microstructure in aluminum alkoxide-catalyzed ring-opening polymerizations [1]. Researchers synthesizing novel aluminum catalysts should characterize the compound's purity and hydrolytic state (via NMR or Karl Fischer titration) before use, as the presence of partial hydrolysis products can introduce uncontrolled Al–OH species that alter catalyst speciation.

Application
Selection Property
Validation Focus
Sol-gel hydrophobic alumina films
Alkoxide hydrolysis reactivity
Gelation kinetics, in-situ porogen effect
High-temperature lubricant / release agent
Thermal stability above 115°C
TGA decomposition onset, hydrolytic stability
Moisture-cure sealant or reactive system
Moisture-triggered crosslinking
Cure rate, effect of liberated stearyl alcohol
Ziegler-Natta / coordination catalyst precursor
Defined 3:1 Al:C18 stoichiometry
Purity, hydrolytic state (Karl Fischer)
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